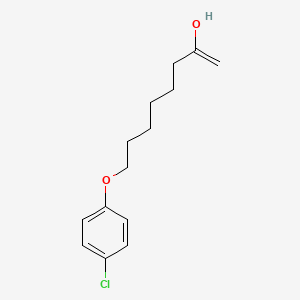

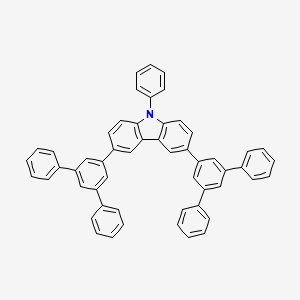

![molecular formula C11H7N3O4 B598605 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol CAS No. 1202677-99-3](/img/structure/B598605.png)

2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol” is a compound that belongs to the nitrofuran class . Nitrofurans are synthetic molecules introduced in the 1940s and 1950s . They have been used as topical anti-infective agents effective against gram-negative and gram-positive bacteria . They are used for superficial wounds, burns, ulcers, and skin infections . Nitrofurans have also been administered orally in the treatment of trypanosomiasis .

Synthesis Analysis

The synthesis of nitrofuran compounds involves a variety of methods. One method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . Another method involves the synthesis of 5-nitrofuran-2-carbohydrazides .Molecular Structure Analysis

The molecular structure of nitrofuran compounds is characterized by the presence of a nitro group at the C2 position . The composition of the nitro group at the C2 position makes each nitrofuran different .Chemical Reactions Analysis

Nitrofuran compounds are prodrugs . In E. coli, they are activated via reduction by 2 type I oxygen-insensitive nitroreductases, NfsA and NfsB . These enzymes catalyze a stepwise 2-electron reduction of the nitro moiety into reactive nitroso and hydroxylamino derivatives .Applications De Recherche Scientifique

Anti-MRSA and Anti-H. pylori Agents

The compound has been used in the synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives, which have shown significant antimicrobial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori . These derivatives were found to be more effective than ampicillin, the reference drug .

Anti-Gram-positive Bacteria Agents

The compound has shown potent antibacterial activity against Gram-positive bacteria . This makes it a promising candidate for the development of new antibacterial drugs.

Anti-Gram-negative Bacteria Agents

Although the compound did not show effectiveness against Gram-negative microorganisms in the study , it’s worth noting that the structural modifications and the introduction of different functional groups could potentially enhance its activity against these types of bacteria.

Anti-Infectious Drugs

The compound’s potent antibacterial activity makes it a promising candidate for the development of new anti-infectious drugs against microorganisms resistant to currently available antibiotics .

Antimicrobial Activity

The compound has been used in the synthesis of new derivatives that have shown significant antimicrobial activity against various strains of bacteria . This suggests that it could be used as a base structure for the development of new antimicrobial agents.

Synthesis of Imidazo[1,2-a]benzimidazole Derivatives

The compound has been used in the synthesis of nitrofuran derivatives of imidazo[1,2-a]-benzimidazole . These derivatives have been found to exhibit diverse pharmacological activities .

Orientations Futures

Nitrofuran compounds are being studied for their potential as antimicrobial and antitubercular agents . The development of new potent antimicrobials remains a great concern due to the rapid growth in microbial resistance and emergence of multi-drug resistant pathogens . Therefore, these potent antibacterial derivatives could be considered as promising agents for developing new anti-infectious drugs against microorganisms resistant to currently available antibiotics .

Mécanisme D'action

Target of Action

The primary targets of 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol are Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori . It also shows inhibitory activity against Candida albicans , particularly the drug-resistant clinical ones .

Mode of Action

The compound interacts with its targets by inhibiting their growth. This leads to the formation of reactive intermediates that inhibit essential biochemical processes in the target organisms .

Biochemical Pathways

The activated intermediates of 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol inhibit the citric acid cycle, as well as the synthesis of DNA, RNA, and protein in the target organisms . This disruption of key biochemical pathways leads to the death of the bacteria.

Pharmacokinetics

Nitrofuran derivatives are generally known for their good absorption, distribution, metabolism, and excretion (adme) properties . These properties contribute to the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

The result of the action of 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol is the inhibition of growth and eventual death of the target organisms . This makes it a potent antibacterial agent, particularly against drug-resistant strains of bacteria.

Propriétés

IUPAC Name |

2-(5-nitrofuran-2-yl)-1H-benzimidazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O4/c15-7-3-1-2-6-10(7)13-11(12-6)8-4-5-9(18-8)14(16)17/h1-5,15H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJUERGXXSMFHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(N2)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598531.png)

![tert-Butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598538.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)